molecular formula C10H13NO3S B2860958 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1094219-64-3

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2860958
CAS No.: 1094219-64-3
M. Wt: 227.28
InChI Key: RSIFXGTXQZHDJW-UHFFFAOYSA-N
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Description

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound featuring a thiazole core substituted at position 2 with a (tetrahydrofuran-2-yl)methyl group and at position 4 with an acetic acid moiety. The oxolane (tetrahydrofuran) ring contributes to its lipophilicity, while the carboxylic acid group enhances solubility in polar solvents. This compound is of interest in medicinal chemistry due to the bioactivity often associated with thiazole derivatives, such as antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Molecular Formula: C₁₀H₁₃NO₃S Molecular Weight: ~229.3 g/mol (calculated based on substituents) Key Features:

  • Thiazole ring (1,3-thiazole) with acetic acid at position 4.
  • (Oxolan-2-yl)methyl substituent at position 2, introducing an ether-containing cyclic structure.

Properties

IUPAC Name

2-[2-(oxolan-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-10(13)4-7-6-15-9(11-7)5-8-2-1-3-14-8/h6,8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIFXGTXQZHDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The oxolane ring can be introduced through a series of reactions including reduction and dehydration/cyclization in an acidic aqueous solution . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the thiazole or oxolane rings.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid exerts its effects is largely dependent on its interaction with biological molecules. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The oxolane ring can enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems . Molecular targets may include enzymes involved in metabolic processes or receptors on cell surfaces, leading to a range of biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent at Thiazole Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid (Oxolan-2-yl)methyl C₁₀H₁₃NO₃S ~229.3 Lipophilic due to oxolane; potential enzyme inhibition
2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid (1484149-95-2) (Oxolan-2-yl)methylamino C₁₀H₁₄N₂O₃S 242.29 Increased polarity from NH group; possible solubility in polar solvents
{2-[(4-Methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid (sc-340724) (4-Methylphenoxy)methyl C₁₄H₁₅NO₃S 277.33 Higher molecular weight; aromatic substituent may enhance binding to hydrophobic targets
2-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid (926202-75-7) 4-Fluorobenzenesulfonamido C₁₁H₉FN₂O₄S₂ 332.33 Sulfonamide group improves metabolic stability; potential antimicrobial use
{2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (329695-38-7) 2-Thienylcarbonylamino C₁₀H₈N₂O₃S₂ 268.30 Thiophene ring may confer π-stacking interactions; scaffold for kinase inhibitors
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid (1096955-27-9) 1-Benzofuran-2-yl C₁₃H₉NO₃S 259.30 Extended aromatic system; fluorescent properties possible

Structural and Functional Differences

  • Substituent Effects: Oxolane-derived groups (e.g., target compound) enhance lipophilicity and may improve blood-brain barrier penetration . Sulfonamido groups (e.g., 926202-75-7) increase polarity and stability, making them suitable for aqueous formulations . Aromatic substituents (e.g., 4-methylphenoxy in sc-340724) promote hydrophobic interactions in protein binding .

Physicochemical Properties

  • Solubility: Carboxylic acid groups (present in all analogs) improve solubility in basic aqueous media. Oxolane and thiophene substituents may enhance solubility in organic solvents like ethanol or DMSO .
  • Melting Points :

    • Thiazole derivatives with rigid substituents (e.g., benzofuran) often exhibit higher melting points (>200°C) .
    • The target compound’s melting point is unconfirmed but likely comparable to 2-[2-(2-oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid (184–186°C) .

Stability and Drug-Likeness

  • Oxolane Substituent : The tetrahydrofuran ring is stable under physiological pH but may undergo oxidative metabolism in the liver .
  • Carboxylic Acid Group : Enhances binding to metalloenzymes but may limit oral bioavailability due to ionization at gastric pH .

Biological Activity

The compound 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H11NO2S
  • Molecular Weight : 185.25 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 65575016

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promise in several areas:

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The structural features of thiazoles contribute to their ability to inhibit microbial growth by interfering with cellular processes.

Anti-inflammatory Effects

Research indicates that thiazole compounds can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Modulation of Gene Expression : These compounds may influence the expression of genes related to inflammation and apoptosis, leading to reduced disease symptoms or tumor growth.
  • Interaction with Cellular Receptors : Some studies suggest that thiazoles can bind to specific receptors on cell membranes, altering cellular responses.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that a thiazole derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than 50 μg/mL, indicating strong antibacterial potential .
Anti-inflammatory Effects In vitro assays showed that the compound significantly reduced TNF-alpha levels in macrophages stimulated by LPS, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties Research indicated that treatment with thiazole derivatives led to a reduction in cell viability in various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values ranging from 10–30 μM .

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